molecular formula C9H18O4S2 B12289378 5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol

5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol

Cat. No.: B12289378
M. Wt: 254.4 g/mol
InChI Key: QEXXJUJGCKXSRZ-UHFFFAOYSA-N
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Description

5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol is an organic compound with the molecular formula C9H18O4S2. It contains a six-membered ring with two sulfur atoms (dithiane) and a pentane chain with four hydroxyl groups. This compound is notable for its unique structure, which combines the properties of both dithianes and polyols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include:

    Catalysts: Yttrium triflate, tungstophosphoric acid, or iodine.

    Solvents: Water, petroleum ether, or chloroform.

    Temperature: Room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up for efficiency. The use of continuous flow reactors and optimized catalysts can enhance yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: KMnO4, OsO4, CrO3.

    Reducing agents: H2/Ni, LiAlH4, NaBH4.

    Electrophiles: RCOCl, RCHO, CH3I.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, depending on the reagents and conditions used.

Scientific Research Applications

5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol involves its interaction with molecular targets through its hydroxyl and dithiane groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating reactions such as thioacetalization and protection of carbonyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol is unique due to its combination of a dithiane ring and multiple hydroxyl groups, which provides it with distinct chemical reactivity and versatility in various applications.

Properties

Molecular Formula

C9H18O4S2

Molecular Weight

254.4 g/mol

IUPAC Name

5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol

InChI

InChI=1S/C9H18O4S2/c10-5-7(12)9(13)6(11)4-8-14-2-1-3-15-8/h6-13H,1-5H2

InChI Key

QEXXJUJGCKXSRZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)CC(C(C(CO)O)O)O

Origin of Product

United States

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